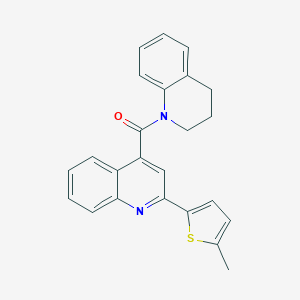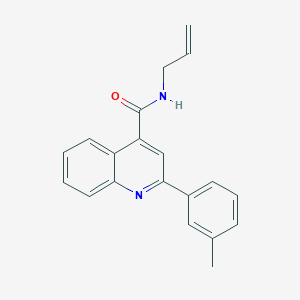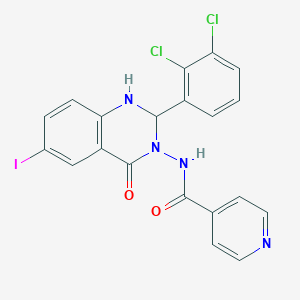
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline backbone, which is known for its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of 2-(5-methyl-2-thienyl)-4-quinolinecarboxaldehyde with 3,4-dihydroquinoline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, alkyl halides, Lewis acids as catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound may also inhibit specific enzymes involved in critical cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Known for their high anti-tumor activity.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: Exhibits antimicrobial, antiviral, and anticancer activities.
3,4-dihydro-2H-pyran derivatives: Used as protecting groups in organic synthesis.
Uniqueness
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE stands out due to its unique combination of a quinoline and thienyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C24H20N2OS |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-quinolin-1-yl-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H20N2OS/c1-16-12-13-23(28-16)21-15-19(18-9-3-4-10-20(18)25-21)24(27)26-14-6-8-17-7-2-5-11-22(17)26/h2-5,7,9-13,15H,6,8,14H2,1H3 |
Clave InChI |
RMRUYSVGZWIDJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC5=CC=CC=C54 |
SMILES canónico |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE](/img/structure/B329898.png)

![ethyl 2-[3-(2-furyl)-2-propenylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B329902.png)
![Isopropyl 2-{[2-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329905.png)
![2-{2-bromo-6-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B329908.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-pyrazole](/img/structure/B329911.png)

![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B329913.png)
![3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE](/img/structure/B329914.png)
![2-(2,3-dibromo-6-ethoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B329915.png)
![1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B329916.png)
![5-chloro-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B329918.png)
![ethyl 4-(4-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B329919.png)
